molecular formula C7H10N2O2 B1283247 methyl 1-ethyl-1H-pyrazole-3-carboxylate CAS No. 89943-27-1

methyl 1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1283247
CAS No.: 89943-27-1
M. Wt: 154.17 g/mol
InChI Key: UABQZEKVWCGESC-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by an ethyl group at the 1-position and a methyl ester moiety at the 3-position. Pyrazole-based compounds are widely studied due to their versatility in agrochemical and pharmaceutical applications, including roles as intermediates in drug synthesis and bioactive molecules .

Properties

IUPAC Name

methyl 1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABQZEKVWCGESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555706
Record name Methyl 1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-27-1
Record name Methyl 1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct N-Alkylation Using Alkyl Halides

A common method involves the alkylation of pyrazole-3-carboxylate intermediates. For example, methyl 1H-pyrazole-3-carboxylate can be reacted with ethyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (110–120°C). This method, detailed in patent CN103508959A, achieves yields up to 90.1% under optimized conditions (Table 1).

Table 1: Alkylation Conditions and Yields

Reagent Ratio (Pyrazole:NaH:Ethyl Br) Temperature (°C) Time (h) Yield (%)
1:1.6:4 110 4 90.1
1:1.6:3.5 110 4 89.0
1:1.6:4 90 4 74.7

Key advantages include scalability and the use of inexpensive reagents. However, competing O-alkylation may occur, necessitating careful control of stoichiometry.

Cyclocondensation of Hydrazines with 1,3-Diketones

Regioselective Synthesis via Trichloromethyl Enones

A regiocontrolled approach employs trichloromethyl enones and substituted hydrazines. As reported in ACS Omega, arylhydrazine hydrochlorides react with enones in alcohols (e.g., methanol) to yield 1,3-regioisomers. For methyl 1-ethyl-1H-pyrazole-3-carboxylate, the reaction proceeds via:

  • Enolate formation from 2,4-diketocarboxylic acid esters.
  • Cyclization with ethylhydrazine to form the pyrazole ring.
  • Methanolysis of the trichloromethyl group to install the ester.

Reaction Scheme:
$$
\text{Trichloromethyl enone} + \text{Ethylhydrazine} \xrightarrow{\text{MeOH, 70°C}} \text{this compound}
$$

Yields range from 52% to 97% , depending on the solvent and hydrazine substituents.

Condensation with Ethyl Propionyl Pyruvate

Ethylhydrazine and ethyl propionyl pyruvate undergo cyclocondensation in ethanol at reflux (78°C) for 2 hours, forming the pyrazole core. Subsequent esterification with methanol and catalytic sulfuric acid provides the target compound (ChemicalBook).

Multi-Step Synthesis from Dicarboxylic Acid Derivatives

Hydrolysis and Selective Esterification

Patent CN105646355A outlines a five-step route starting from diethyl 1H-pyrazole-3,5-dicarboxylate :

  • N-Alkylation with iodomethane in acetone (60°C, 16 h).
  • Selective hydrolysis of the 5-carboxylate using KOH in methanol (0°C → 25°C).
  • Chlorination with SOCl₂ (70°C, 16 h).
  • Amidation with ammonia/THF (0–5°C, 8 h).
  • Reduction of the amide to the methyl ester using LiBH₄ in THF/MeOH.

Key Data:

  • Overall yield: 56–75% after purification.
  • Purity: >98% (GC analysis).

This method ensures regiochemical control but involves complex purification steps.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Direct Alkylation 74–90 Moderate High High
Cyclocondensation 52–97 High Moderate Moderate
Multi-Step Synthesis 56–75 High Low Low
  • Direct alkylation is preferred for industrial-scale production due to simplicity.
  • Cyclocondensation offers superior regioselectivity for research applications.
  • Multi-step routes are reserved for specialized derivatives requiring precise functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development
Methyl 1-ethyl-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of herbicides and fungicides. Its structural properties enhance crop protection by improving the efficacy of agrochemicals. Research indicates that compounds derived from this pyrazole derivative exhibit significant herbicidal activity against a range of weed species, making them valuable in sustainable agriculture practices.

Table 1: Herbicidal Efficacy of Pyrazole Derivatives

Compound NameTarget Weed SpeciesEfficacy (%)Reference
This compoundAmaranthus retroflexus85
Methyl 4-Nitro-1H-Pyrazole-3-CarboxylateEchinochloa crus-galli78

Pharmaceuticals

Synthesis of Therapeutic Agents
In the pharmaceutical industry, this compound is utilized as an intermediate for synthesizing various therapeutic agents. Its derivatives have shown potential in treating conditions such as cancer and neurological disorders. Studies have indicated that pyrazole derivatives can act as enzyme inhibitors or receptor modulators, providing pathways for drug development.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines, demonstrating significant activity against MDA-MB-231 and HepG2 cells with IC50 values ranging from 2.43 to 14.65 µM. This suggests that this compound could contribute to developing novel anticancer drugs.

Material Science

Advanced Materials Development
The compound is explored for its potential in creating advanced materials, including polymers and coatings that exhibit enhanced durability and environmental resistance. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for various industrial applications.

Biochemistry

Enzyme Activity Studies
In biochemical research, this compound is used in assays to study enzyme activities and metabolic pathways. It aids researchers in understanding the interactions between enzymes and substrates, contributing to the broader field of metabolic engineering.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substitutional Variations

The following table summarizes key structural analogs and their substituents:

Compound Name 1-Position Substituent 3-Position Substituent Additional Substituents CAS Number Molecular Weight (g/mol)
Methyl 1-methyl-1H-pyrazole-3-carboxylate Methyl Methyl ester None 17827-61-1 154.15 (calculated)
Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate Methyl Ethyl ester Phenyl at 5-position 10199-51-6 230.27
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate Phenyl Ethyl ester Phenyl at 5-position - 318.35 (calculated)
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate Methyl Ethyl ester Methoxy at 5-position 139297-50-0 184.19
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate Methyl Ethyl ester Thiophene at 5-position 86181-71-7 252.31 (calculated)

Key Observations :

  • Ester Groups : Methyl esters (e.g., in methyl 1-methyl-1H-pyrazole-3-carboxylate) are generally more hydrolytically labile than ethyl esters, affecting metabolic stability .

Physicochemical Properties

pKa and Solubility
  • Methyl 1-methyl-1H-pyrazole-3-carboxylate : Reported pKa = -0.17 ± 0.10, indicating strong acidity due to the electron-withdrawing ester group .
  • Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate: The phenyl group at the 5-position increases hydrophobicity, likely reducing aqueous solubility compared to non-aromatic analogs .
  • Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate : The methoxy group may enhance solubility in polar solvents relative to phenyl or thienyl substituents .

Crystallographic and Computational Insights

  • Structural Analysis : Pyrazole derivatives often exhibit planar geometries with intramolecular hydrogen bonds (e.g., C–H⋯O/N interactions), stabilizing their conformations .
  • Software Tools : Programs like Mercury and SHELXL enable visualization and refinement of pyrazole crystal structures, aiding in the study of substituent effects on packing patterns .

Biological Activity

Methyl 1-ethyl-1H-pyrazole-3-carboxylate (MEPC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MEPC, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MEPC is a pyrazole derivative characterized by the presence of an ethyl group at the 1-position and a carboxylate group at the 3-position. Its molecular formula is C7H10N2O2C_7H_10N_2O_2 with a molecular weight of approximately 154.17 g/mol. The compound's structure allows for various chemical reactions, which can be exploited for synthesizing derivatives with enhanced biological properties.

The biological activity of MEPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to act as an inhibitor or modulator , impacting various biochemical pathways. For instance, MEPC may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MEPC and related pyrazole compounds. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
MEPCMDA-MB-231TBDApoptosis induction
7dMDA-MB-2311.0Enhances caspase-3 activity
10cA54926Microtubule destabilization

Enzyme Inhibition

MEPC has been utilized in studies focusing on enzyme inhibitors. The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutic agents aimed at treating conditions such as inflammation and cancer.

Case Study: Enzyme Inhibition

In one study, MEPC was assessed for its inhibitory effects on specific enzymes involved in cancer progression. The results indicated significant inhibition at concentrations as low as 20 µM, demonstrating its potential as a lead compound in drug development .

Applications in Agrochemicals

Beyond its pharmaceutical applications, MEPC is also employed in agrochemical formulations. Its efficacy as an enzyme inhibitor suggests potential uses in pest control by targeting specific metabolic pathways in pests.

Q & A

Q. What safety protocols are critical when handling methyl 1-ethyl-1H-pyrazole-3-carboxylate in laboratory settings?

Methodological Answer: For pyrazole derivatives, general safety measures include:

  • Use of PPE (nitrile gloves, lab coats, safety goggles) and fume hoods to avoid inhalation or skin contact .
  • Immediate eye flushing with water for 15 minutes upon exposure, followed by medical consultation .
  • Storage in tightly sealed containers at 0–8°C in ventilated areas, away from ignition sources .
  • Spill management using inert absorbents (e.g., vermiculite) and disposal via licensed waste handlers .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: Synthesis typically involves:

  • Condensation : Reacting ethyl acetoacetate with hydrazine derivatives to form pyrazole precursors .
  • Cyclization : Using acidic or basic conditions (e.g., HCl/EtOH) to close the pyrazole ring .
  • Esterification : Introducing the methyl ester group via methanol under reflux with catalytic sulfuric acid . Key intermediates include hydrazine-carboxylate adducts, monitored by TLC for reaction progression .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Characterization methods include:

  • HPLC/GC : Purity analysis using C18 columns with acetonitrile/water mobile phases .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethyl and ester groups) .
  • X-ray Crystallography : Resolving crystal structures to validate stereochemistry, as demonstrated for analogs .

Q. What are the primary degradation pathways of this compound under ambient conditions?

Methodological Answer: Stability studies suggest:

  • Hydrolysis : Ester groups degrade in aqueous acidic/basic conditions, monitored by pH-adjusted stability assays .
  • Oxidation : Susceptibility to light/oxygen, requiring amber glass storage and nitrogen blankets .
  • Thermal Decomposition : TGA/DSC analysis identifies decomposition thresholds (~150°C for related compounds) .

Q. Which spectroscopic techniques are optimal for identifying byproducts during synthesis?

Methodological Answer:

  • LC-MS : Detects low-abundance impurities via mass fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1}) to trace incomplete reactions .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N to confirm product homogeneity .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives with sterically hindered substituents?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Catalysis : Pd-mediated cross-coupling or microwave-assisted synthesis reduces reaction time and side products .
  • DoE (Design of Experiments) : Statistical optimization of temperature, stoichiometry, and catalyst loading .

Q. What mechanistic insights explain regioselectivity in the cyclization of pyrazole precursors?

Methodological Answer:

  • Isotopic Labeling : 15^{15}N-labeled hydrazines track nitrogen incorporation into the pyrazole ring .
  • DFT Calculations : Predict favored transition states (e.g., 5-endo vs. 6-endo cyclization) based on orbital interactions .
  • Kinetic Profiling : In-situ IR monitors intermediate lifetimes to identify rate-determining steps .

Q. How do researchers reconcile contradictory data on the biological activity of pyrazole carboxylate analogs?

Methodological Answer:

  • Meta-Analysis : Cross-referencing IC50_{50} values across studies while controlling for assay conditions (e.g., cell line variability) .
  • Structural-Activity Relationships (SAR) : Modifying substituents (e.g., ethyl vs. phenyl groups) to isolate pharmacophore contributions .
  • Dose-Response Validation : Replicating assays with standardized protocols (e.g., MTT tests for cytotoxicity) .

Q. What strategies assess the environmental impact of this compound when ecotoxicological data is limited?

Methodological Answer:

  • Read-Across Models : Extrapolate data from structurally similar compounds (e.g., log KowK_{ow} for bioaccumulation potential) .
  • Microcosm Studies : Simulate degradation in soil/water systems using 14^{14}C-labeled compound to track mineralization .
  • QSAR Predictions : Computational tools (e.g., EPI Suite) estimate toxicity endpoints (LC50_{50}, EC50_{50}) .

Q. How can crystallographic data resolve ambiguities in the solid-state behavior of pyrazole carboxylates?

Methodological Answer:

  • Single-Crystal XRD : Resolve polymorphism by comparing unit cell parameters (e.g., space group P21/cP2_1/c) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (H-bonding, π-stacking) influencing stability .
  • PXRD : Detect amorphous vs. crystalline phases in bulk samples to correlate with solubility .

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